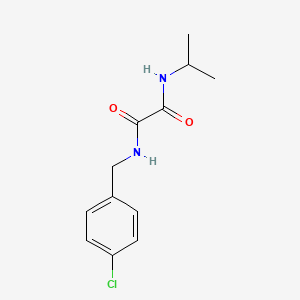

N-(4-chlorobenzyl)-N'-isopropylethanediamide

Übersicht

Beschreibung

- "N-(4-chlorobenzyl)-N'-isopropylethanediamide" is a chemical compound whose detailed characteristics and properties can be understood through various scientific studies focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

- Although specific synthesis details of "N-(4-chlorobenzyl)-N'-isopropylethanediamide" are not available, similar compounds have been synthesized and studied. For example, the synthesis and structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide has been reported, revealing insights into the methodologies that could be applicable (Cabezas et al., 1988).

Molecular Structure Analysis

- The molecular structure of closely related compounds, such as N-(p-chlorobenzylamide) of α-(1,1-ethylenedioxy)-ethyl-γ-hydroxybutyric acid, has been analyzed, showing details like conformation and bond angles, which are crucial for understanding the molecular geometry of similar substances (Wieczorek & Malawska, 1992).

Chemical Reactions and Properties

- Reactions involving similar chlorobenzyl compounds, such as the reactions of aryldiazomethanes with chloranil, demonstrate the chemical behavior and potential reactions of "N-(4-chlorobenzyl)-N'-isopropylethanediamide" (Oshima & Nagai, 1980).

Physical Properties Analysis

- The physical properties of similar compounds, like the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide and its crystal structure, provide insights into the physical aspects like solubility, melting point, and crystal structure that could be extrapolated to "N-(4-chlorobenzyl)-N'-isopropylethanediamide" (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

- Studies on compounds like N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite highlight the chemical properties and reactivity, such as phosphorylation potential, that can be relevant to understanding "N-(4-chlorobenzyl)-N'-isopropylethanediamide" (de Bont et al., 1990).

Wissenschaftliche Forschungsanwendungen

Photoinduced Phase Transitions and Optical Materials

Researchers have explored derivatives of N-isopropylacrylamide and azobenzene for their unique ability to undergo reversible phase transitions upon exposure to light. For instance, azobenzene-functionalized polymers exhibit temperature-sensitive phase transitions that can be controlled by light, showcasing potential for creating smart materials with applications in drug delivery and optical devices (Akiyama & Tamaoki, 2007). Similarly, microgels incorporating azobenzene crosslinkers have been developed to produce materials with switchable optical properties, which could be utilized in controlled drug release and optical applications (Zhang et al., 2014).

Environmental Degradation and Water Purification

The study of chlorobenzenes and their degradation in water via photocatalysis addresses environmental contamination concerns. Research on heterogeneous photocatalysis for degrading various chlorinated compounds in water has highlighted potential applications in water purification and the environmental mitigation of hazardous substances (Ollis, 1985).

Bioengineering Applications

N-isopropylacrylamide copolymers have significant applications in bioengineering, notably in cell and enzyme immobilization, controlled drug and gene delivery, and the development of thermosensitive hydrogels. These materials' stimuli-responsive behavior underlines their potential in advanced medical therapies and bioconjugation technologies (Rzaev, Dinçer, & Pişkin, 2007).

Corrosion Inhibition

Ionic liquids based on diamine structures, similar in functionality to N-(4-chlorobenzyl)-N'-isopropylethanediamide, have been investigated as corrosion inhibitors for metals in aggressive environments. Such compounds demonstrate promising efficiency in protecting metals like carbon steel from corrosion in acidic solutions, showcasing the potential for industrial applications in materials protection (Tawfik, 2016).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-8(2)15-12(17)11(16)14-7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMAXEPMTSAMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)

![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)

![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)

![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)

![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)

![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)